7-(Hydroxymethyl)furo[3,2-c]pyran-4-one

Hydrogen-bond donor count Derivatization handle Physicochemical property differentiation

7-(Hydroxymethyl)furo[3,2-c]pyran-4-one offers a strategic C-7 hydroxymethyl handle, enabling rapid derivatization without C-H activation. Ideal for parallel synthesis of furopyranone-based libraries and spiro[furo[3,2-b]pyran-2,5'-pyrimidine] motifs. A multi-gram synthetic route is established (42% yield). Purchase to accelerate your SAR and probe design.

Molecular Formula C8H6O4
Molecular Weight 166.13 g/mol
Cat. No. B8535786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Hydroxymethyl)furo[3,2-c]pyran-4-one
Molecular FormulaC8H6O4
Molecular Weight166.13 g/mol
Structural Identifiers
SMILESC1=COC2=C1C(=O)OC=C2CO
InChIInChI=1S/C8H6O4/c9-3-5-4-12-8(10)6-1-2-11-7(5)6/h1-2,4,9H,3H2
InChIKeyKNAIZLDVMHYIOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Hydroxymethyl)furo[3,2-c]pyran-4-one: A Position‑Specific Furopyranone Scaffold with a Reactive Hydroxymethyl Handle for Diversification


7‑(Hydroxymethyl)furo[3,2‑c]pyran‑4‑one (C₈H₆O₄, MW 166.13 g mol⁻¹) is a heterobicyclic furopyranone that carries a primary hydroxymethyl (‑CH₂OH) group exclusively at the C‑7 position of the furo[3,2‑c]pyran‑4‑one framework . The scaffold belongs to the broad class of furopyrans, which are recognized as privileged structures in natural products and medicinal chemistry [1]. Unlike the parent 4H‑furo[3,2‑c]pyran‑4‑one (C₇H₄O₃, MW 136.11), this derivative possesses a built‑in functional handle that enables further derivatization without requiring preliminary C–H activation or de novo heterocycle construction .

Why Furo[3,2‑c]pyran‑4‑one Analogs Cannot Substitute for 7‑(Hydroxymethyl)furo[3,2‑c]pyran‑4‑one in Key Applications


Although the furo[3,2‑c]pyran‑4‑one core is shared across many commercially available analogs, the position, oxidation state, and steric accessibility of the substituent critically dictate both physicochemical behavior and downstream reactivity. The parent 4H‑furo[3,2‑c]pyran‑4‑one (no ‑CH₂OH group, LogP ≈ 0.9 predicted) offers no hydrogen‑bond donor for molecular recognition or conjugation, while 6‑methyl‑4H‑furo[3,2‑c]pyran‑4‑one (C₈H₆O₃, MW 150.13) introduces a non‑functional methyl group at a topologically distinct position that cannot participate in etherification, esterification, or oxidation reactions . The C‑2 substituted analog 2‑(hydroxymethyl)‑6‑methylfuro[3,2‑c]pyran‑4‑one (CAS 87773‑73‑7, C₉H₈O₄, MW 180.16) relocates the hydroxymethyl group to the furan ring, altering the electronic environment of the lactone carbonyl and the photophysical properties of the chromophore [1]. These regioisomeric differences are non‑interchangeable when the seven‑position ‑CH₂OH group is required, for instance, in the palladium‑catalyzed cyclization of propargylic carbonates that proceeds with distinct regioselectivity on the pyran‑4‑one ring, or in photochemical 6π‑electrocyclization cascades where the substitution pattern governs the course of aromatization [2].

Head‑to‑Head and Cross‑Study Comparative Evidence for 7‑(Hydroxymethyl)furo[3,2‑c]pyran‑4‑one


Hydroxymethyl Donor Capacity: Built‑in ‑CH₂OH Handle Versus Non‑functionalized Parent Scaffold

The presence of the primary ‑CH₂OH group at C‑7 endows 7‑(hydroxymethyl)furo[3,2‑c]pyran‑4‑one with one hydrogen‑bond donor, absent in the parent 4H‑furo[3,2‑c]pyran‑4‑one (HBD = 0) . This single donor increases topological polar surface area (tPSA) from 43.4 Ų (parent) to 55.8 Ų (target compound, predicted), enhancing aqueous solubility and enabling conjugation via ether, ester, or carbamate linkages without auxiliary protection/deprotection steps .

Hydrogen-bond donor count Derivatization handle Physicochemical property differentiation

Synthetic Accessibility: Documented 42% Yield for the Title Compound Versus Multi‑Step Routes to Regioisomeric Hydroxymethyl Analog

A patent‑documented procedure furnishes 7‑(hydroxymethyl)furo[3,2‑c]pyran‑4‑one in 42% isolated yield from commercially available 3‑furoic acid via a four‑step sequence (lithiation, aldol‑type addition, acid‑catalyzed cyclization, and dehydration) [1]. In contrast, the regioisomeric 2‑(hydroxymethyl)‑6‑methylfuro[3,2‑c]pyran‑4‑one (CAS 87773‑73‑7) requires a distinct synthetic entry employing dehydroacetic acid and a different cyclocondensation strategy, with yields that are not systematically benchmarked against the title compound in the open literature [2].

Synthetic yield Process scalability Regioselectivity

Unique Photolytic Isomerization Channel: Conversion to Furo[2,3‑c]pyran‑5‑one Under UV Irradiation

Flash vacuum pyrolysis (FVP) of the unsubstituted furo[3,2‑c]pyran‑4‑one results only in recovery of starting material, whereas photolysis induces isomerization to furo[2,3‑c]pyran‑5‑one [1]. 7‑(Hydroxymethyl)furo[3,2‑c]pyran‑4‑one contains the identical [3,2‑c] fusion and is expected to undergo the same photochemical transformation, with the C‑7 ‑CH₂OH group providing an additional anchoring point for post‑isomerization functionalization that the parent scaffold lacks [2]. This photolytic pathway is not accessible to 6‑methyl‑4H‑furo[3,2‑c]pyran‑4‑one or 2‑(hydroxymethyl)‑6‑methyl‑4H‑furo[3,2‑c]pyran‑4‑one under the same conditions, as their substitution patterns alter the hexatriene system required for 6π‑electrocyclization [1].

Photochemistry Isomerization Structural diversification

Electrocatalytic Spirocyclization: 7‑(Hydroxymethyl)furo[3,2‑c]pyran‑4‑one as a Precursor to Spiro[furo[3,2‑b]pyran‑2,5′‑pyrimidines]

7‑(Hydroxymethyl)furo[3,2‑c]pyran‑4‑one has been specifically employed in an electrocatalytic method to synthesize spiro[furo[3,2‑b]pyran‑2,5′‑pyrimidine] derivatives, a class of compounds valued in pharmaceutical discovery for their three‑dimensional scaffold diversity . The C‑7 hydroxymethyl group serves as a directing or activating moiety in the electrochemical cyclization, a role that cannot be fulfilled by 6‑methyl‑4H‑furo[3,2‑c]pyran‑4‑one (which lacks the ‑CH₂OH) or by 2‑(hydroxymethyl)‑6‑methylfuro[3,2‑c]pyran‑4‑one (where the ‑CH₂OH is positioned on the furan ring, altering the regiochemical outcome of cyclization) .

Electrocatalysis Spiro compound synthesis Medicinal chemistry diversification

Procurement‑Relevant Application Scenarios for 7‑(Hydroxymethyl)furo[3,2‑c]pyran‑4‑one


Diversifiable Building Block for Medicinal Chemistry Library Synthesis

The C‑7 hydroxymethyl group provides a single, well‑defined point for O‑alkylation, acylation, or oxidation to the aldehyde/carboxylic acid, enabling rapid generation of focused compound libraries. With a documented multi‑gram synthetic route yielding 42% [1], this compound is suitable as a central intermediate for parallel synthesis programs where the furopyranone core is a desired pharmacophore element [2].

Photochemical Synthesis of Furo[2,3‑c]pyran‑5‑one Regioisomers

Irradiation of 7‑(hydroxymethyl)furo[3,2‑c]pyran‑4‑one under UV light is expected to trigger isomerization to the [2,3‑c]‑fused scaffold, based on demonstrated behavior of the parent heterocycle [1]. This photochemical route circumvents a de novo synthesis of the [2,3‑c] isomer, saving 4–6 synthetic steps and enabling access to a regioisomeric chemotype for structure‑activity relationship (SAR) exploration [2].

Electrocatalytic Synthesis of Spiro[furo[3,2‑b]pyran‑2,5′‑pyrimidine] Derivatives

7‑(Hydroxymethyl)furo[3,2‑c]pyran‑4‑one has been specifically reported as a substrate in an electrocatalytic method that constructs spiro[furo[3,2‑b]pyran‑2,5′‑pyrimidine] frameworks, a privileged spiro‑heterocyclic motif in drug discovery [1]. Procurement of this compound enables the direct application of this electrochemical protocol, whereas alternative furopyranones require re‑optimization of reaction conditions.

Fluorescent Probe and Bioimaging Component Development

The extended π‑conjugated furo[3,2‑c]pyran‑4‑one chromophore, in combination with the C‑7 hydroxymethyl conjugation handle, makes this compound a suitable scaffold for constructing fluorescent dyes and bioimaging probes [1]. The hydroxymethyl group allows attachment of targeting moieties (peptides, biotin, antibodies) without perturbing the fluorophore’s electronic structure, a key advantage over methyl‑substituted analogs that require less efficient C–H functionalization strategies.

Quote Request

Request a Quote for 7-(Hydroxymethyl)furo[3,2-c]pyran-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.